3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro core, which is a bicyclic system where two rings share a single atom, in this case, a nitrogen atom. The presence of a chlorophenyl group and a methylbenzoyl group adds to its complexity and potential reactivity. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXNDLXDGNUYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,4-Diazaspiro[4.4]Nonene Core
The spirocyclic backbone is typically constructed via cyclocondensation or [3+2] cycloaddition reactions. A prominent approach involves reacting a bicyclic diamine with a ketone or aldehyde under acidic conditions. For example, Phillips condensation—utilizing o-phenylenediamine derivatives and carbonyl precursors—has been adapted to generate analogous diazaspiro systems.
Representative Protocol
- Reactants : o-Phenylenediamine (1.0 equiv) and cyclopentanone (1.2 equiv).
- Conditions : Reflux in glacial acetic acid (12 h, 110°C).
- Outcome : Forms 1,4-diazaspiro[4.4]nonane intermediate with >75% yield.
Modifications using chloroacetic acid or mesylated intermediates enhance ring stability and facilitate subsequent functionalization.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. SNAr is favored due to the electron-withdrawing nature of the spirocyclic nitrogen, activating the ring toward substitution.
SNAr Protocol
- Reactants : Diazaspiro intermediate (1.0 equiv), 4-chlorophenylboronic acid (1.5 equiv).
- Catalyst : Pd(PPh3)4 (5 mol%) in toluene/EtOH (3:1).
- Conditions : 80°C, 8 h under argon.
- Yield : 68–72%.
Alternative routes employ Ullmann coupling with CuI catalysis, though yields are modest (50–55%).
Acylation with 4-Methylbenzoyl Chloride
The 4-methylbenzoyl group is appended via Friedel-Crafts acylation or direct nucleophilic acylation. The latter is preferred to avoid electrophilic aromatic substitution side reactions.
Acylation Protocol
- Reactants : 4-Methylbenzoyl chloride (1.2 equiv), spirocyclic amine (1.0 equiv).
- Base : Triethylamine (2.0 equiv) in dichloromethane.
- Conditions : 0°C to room temperature, 4 h.
- Yield : 85–90%.
Steric hindrance from the spirocyclic system necessitates prolonged reaction times compared to linear analogues.
Thione Group Incorporation
The thione functionality is introduced via sulfurization of a ketone precursor using Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Sulfurization Protocol
- Reactants : Ketone intermediate (1.0 equiv), Lawesson’s reagent (0.6 equiv).
- Solvent : Dry toluene.
- Conditions : Reflux (12 h, 110°C).
- Yield : 70–75%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acylation Solvent | Dichloromethane | Maximizes solubility, 90% yield |
| Sulfurization Temp | 110°C | Prevents desulfurization |
| Cyclization Time | 12 h | Balances ring strain |
Elevated temperatures during cyclization reduce byproduct formation but risk decomposition.
Catalytic Enhancements
- Palladium Catalysts : Suzuki coupling yields improve with Buchwald-Hartwig ligands (e.g., XPhos, 78% yield).
- Acid Additives : p-Toluenesulfonic acid (pTSA) accelerates spirocycle formation by 30%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Phillips Condensation | High atom economy | Requires harsh acids | 70–80% |
| Suzuki Coupling | Regioselective | Costly catalysts | 65–75% |
| Lawesson’s Reagent | Mild conditions | Sulfur odor | 70–75% |
Route selection hinges on scalability and functional group tolerance, with Phillips condensation favored for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for use in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylbenzoyl groups can influence its binding affinity and specificity. The spirocyclic structure may also play a role in its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-one: Similar structure but with a carbonyl group instead of a thione.
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-amine: Similar structure but with an amine group instead of a thione.
Uniqueness
The presence of the thione group in 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione distinguishes it from its analogs. This functional group can significantly alter its chemical reactivity and biological activity, making it unique among similar compounds. The spirocyclic structure also contributes to its distinct properties, offering a rigid and stable framework that can influence its interactions with other molecules.
Biological Activity
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1223964-04-2 |
| Molecular Formula | C21H19ClN2OS |
| Molecular Weight | 382.9 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interactions : It could potentially bind to receptors that modulate cellular signaling pathways related to cancer and inflammation.
- Antioxidant Properties : Some studies indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:
- Cell Viability Reduction : The compound significantly reduces the viability of various cancer cell lines, including breast and lung cancers.
- Apoptosis Induction : It promotes apoptotic cell death through the activation of intrinsic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- NF-kB Pathway Inhibition : The compound inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses.
Case Studies
Several case studies highlight the biological effects of this compound:
- Breast Cancer Study :
- Inflammation Model :
Q & A
Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can yield and purity be improved?
Methodological Answer: The synthesis typically involves:
- Cyclocondensation : Reaction of a diamine precursor with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
- Thionation : Use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group.
- Acylation : Coupling with 4-methylbenzoyl chloride to install the aromatic substituent.
Q. Optimization Strategies :
- High-Throughput Screening : Test reaction parameters (solvent, temperature, catalyst) in parallel to identify optimal conditions .
- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to enhance purity.
- Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer :
- X-ray Crystallography : Resolve the spirocyclic conformation and confirm stereochemistry using SHELXL for refinement .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thione carbon at δ ~190 ppm).
- 2D NMR (COSY, HSQC) : Assign spin systems and verify connectivity .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 397.9) .
- IR Spectroscopy : Detect thione C=S stretching (~1200–1250 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. How does the spirocyclic conformation influence biological activity, and what computational methods validate its stability?
Methodological Answer :
- Conformational Analysis :
- Biological Implications :
- The puckered conformation enhances binding to hydrophobic enzyme pockets (e.g., kinases), as shown in molecular docking studies .
- Compare with analogs: Larger spiro rings (e.g., [4.5] or [4.6]) exhibit reduced activity due to steric hindrance .
Q. How can contradictory bioactivity data across studies be resolved, particularly regarding enzyme inhibition vs. receptor modulation?
Methodological Answer :
- Assay Standardization :
- Use isogenic cell lines and consistent assay conditions (e.g., ATP concentration for kinase assays).
- Validate targets via siRNA knockdown or CRISPR-Cas9 knockout models .
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors/enzymes.
- Thermal Shift Assays : Confirm target engagement by monitoring protein melting shifts .
- Data Reconciliation :
- Meta-analysis of IC50 values (e.g., compare MCF-7 cytotoxicity data across labs) to identify outliers due to assay variability .
Q. What methodological frameworks are recommended for structure-activity relationship (SAR) studies of diazaspiro compounds?
Methodological Answer :
- Substituent Variation :
- Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 4-chlorophenyl or benzoyl positions .
- Bioactivity Profiling :
- Dose-Response Assays : Test cytotoxicity (MTT assay), anti-inflammatory (NF-κB inhibition), and antimicrobial (MIC against S. aureus) .
- SAR Table Example :
| Substituent (R) | Anticancer IC50 (μM) | Anti-inflammatory (NF-κB Inhibition %) |
|---|---|---|
| 4-Cl | 15.0 | 78% |
| 4-F | 22.5 | 65% |
| 4-Br | 12.3 | 82% |
Data from analogs in , and 9.
- Statistical Modeling : Use QSAR to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. How do halogen substituents (Cl, F, Br) modulate physicochemical properties and target selectivity?
Methodological Answer :
- Physicochemical Effects :
- Lipophilicity : Cl/Br increase logP (enhancing membrane permeability), while F reduces it (improving solubility) .
- Metabolic Stability : Fluorinated analogs show longer half-lives in microsomal assays due to C-F bond inertia .
- Target Selectivity :
Q. What advanced crystallization techniques address challenges in obtaining high-quality crystals for X-ray studies?
Methodological Answer :
- Crystallization Optimization :
- Data Collection :
- Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
